molecular formula C16H25NO2 B015899 (-)-O-Desmethylvenlafaxine CAS No. 142761-11-3

(-)-O-Desmethylvenlafaxine

Katalognummer: B015899
CAS-Nummer: 142761-11-3
Molekulargewicht: 263.37 g/mol
InChI-SchlĂŒssel: KYYIDSXMWOZKMP-HNNXBMFYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-O-Desmethylvenlafaxine (ODV), also known as desvenlafaxine, is the primary active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. Structurally, ODV differs from venlafaxine by the absence of a methyl group on the phenolic oxygen (C₁₆H₂₅NO₂ vs. C₁₇H₂₇NO₂) . It exhibits dual inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, with a pharmacological profile nearly identical to its parent compound . ODV has a longer elimination half-life (~10 hours) compared to venlafaxine (3–4 hours), contributing to its once-daily dosing regimen .

Wirkmechanismus

Target of Action

R-(-)-O-Desmethyl Venlafaxine, also known as (-)-O-Desmethylvenlafaxine or O-Desmethylvenlafaxine, (-)-, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . These neurotransmitters, serotonin and norepinephrine, are key players in mood regulation .

Mode of Action

The compound works by blocking the reuptake of serotonin and norepinephrine at the presynaptic terminal . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and thus potentiating their activity in the central nervous system .

Biochemical Pathways

The primary biochemical pathways affected by R-(-)-O-Desmethyl Venlafaxine are those involving serotonin and norepinephrine. By inhibiting their reuptake, the compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of conditions like major depressive disorder and anxiety disorders .

Pharmacokinetics

R-(-)-O-Desmethyl Venlafaxine is metabolized in the liver via the CYP2D6 isoenzyme to its active metabolite . The absorption of the compound is high, with oral bioavailability being over 92% . The distribution volume of the compound is 7.5 ± 3.7 L/kg for Venlafaxine and 5.7 ± 1.8 L/kg for its active metabolite . The compound and its metabolites are primarily excreted in the urine .

Result of Action

The molecular and cellular effects of R-(-)-O-Desmethyl Venlafaxine’s action primarily involve the potentiation of serotonin and norepinephrine activity in the central nervous system. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to an increase in their synaptic concentrations . The result is an enhancement of neurotransmission, which can lead to mood elevation and other beneficial effects in the treatment of psychiatric conditions .

Action Environment

The action, efficacy, and stability of R-(-)-O-Desmethyl Venlafaxine can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms can lead to variations in the metabolism and efficacy of the compound . Additionally, the compound should be taken with food to lessen stomach upset . It’s also important to note that the compound may cause drowsiness or dizziness, and its effects may be intensified by alcohol .

Biologische AktivitÀt

(-)-O-Desmethylvenlafaxine (ODV), the primary active metabolite of venlafaxine, is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder (MDD) and anxiety disorders. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This article reviews the pharmacokinetics, efficacy, safety, and potential applications of ODV based on diverse research findings.

Pharmacokinetics

ODV is formed through the first-pass metabolism of venlafaxine, primarily by cytochrome P450 enzymes CYP2D6 and CYP2C19. The pharmacokinetic characteristics of ODV have been extensively studied:

  • Absorption : ODV has a mean absorption time ranging from 2.2 hours, indicating relatively quick uptake into systemic circulation.
  • Half-life : The elimination half-life of ODV varies between 10 to 19 hours, allowing for once-daily dosing in clinical settings .
  • Distribution : The apparent volume of distribution for ODV is approximately 5.7 ± 1.8 L/kg, suggesting significant tissue distribution .

Table 1: Pharmacokinetic Parameters of ODV

ParameterValue
Mean Absorption Time2.2 hours
Half-life10-19 hours
Apparent Clearance0.4 ± 0.2 L/h/kg
Volume of Distribution5.7 ± 1.8 L/kg

Efficacy

Clinical studies have demonstrated that ODV exhibits comparable efficacy to venlafaxine in treating depression and anxiety disorders. One study indicated that serum levels of both venlafaxine and ODV correlate significantly with therapeutic effects, suggesting that monitoring these levels can guide dosage adjustments .

Case Study: Efficacy in Depression

A randomized controlled trial involving patients with major depressive disorder showed that those treated with venlafaxine exhibited significant improvements in depression scores compared to placebo, with ODV contributing to these effects due to its pharmacological properties .

Safety Profile

The safety profile of ODV has been evaluated in various studies, revealing a range of side effects similar to those observed with venlafaxine:

  • Common Side Effects : These include nausea, dizziness, insomnia, and increased blood pressure.
  • Serotonin Syndrome : There is a risk of serotonin syndrome, particularly when combined with other serotonergic agents .
  • Overdose Risk : In cases of overdose, high serum levels of both venlafaxine and ODV have been associated with severe symptoms; however, some patients have survived significant overdoses without life-threatening complications .

Table 2: Reported Side Effects of ODV

Side EffectIncidence Rate (%)
Nausea30-40
Dizziness20-30
Insomnia15-25
Increased Blood PressureVariable

Biological Mechanisms

ODV's mechanism of action involves the inhibition of serotonin and norepinephrine reuptake at synaptic clefts, enhancing neurotransmitter availability. This dual action is believed to contribute to its antidepressant and anxiolytic effects.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

ODV exhibits similar pharmacological activity to its parent compound, venlafaxine, but with a reduced risk of pharmacokinetic drug interactions. Studies have shown that ODV is effective in treating depression and anxiety, making it a valuable compound in psychiatric medicine. Its mechanism involves the inhibition of the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects .

Table 1: Pharmacological Properties of ODV

PropertyDescription
Chemical StructureActive metabolite of venlafaxine
Mechanism of ActionSerotonin and norepinephrine reuptake inhibition
Clinical UsesTreatment of MDD and anxiety disorders
Risk ProfileLower risk of drug interactions compared to venlafaxine

Prodrug Development

Recent research has focused on enhancing the bioavailability and brain uptake of ODV through prodrug strategies. A study synthesized various esters of ODV, identifying compounds that could improve its pharmacokinetic properties. Notably, esters like ODVP-1, ODVP-2, and ODVP-3 demonstrated significantly higher relative bioavailability in animal models compared to ODV itself . This advancement suggests potential for developing more effective formulations for clinical use.

Table 2: Prodrug Candidates and Their Bioavailability

Prodrug CandidateRelative BioavailabilityBrain Uptake
ODVP-1HighIncreased
ODVP-2HighIncreased
ODVP-3HighIncreased

Therapeutic Drug Monitoring (TDM)

TDM represents an essential application in optimizing antidepressant treatment. A study investigated the relationship between serum concentrations of venlafaxine and ODV and antidepressant response among patients. Findings indicated a bell-shaped relationship between serum concentration and therapeutic efficacy, suggesting that maintaining serum levels within a specific range (100-400 ng/mL) could enhance treatment outcomes . This underscores the importance of individualized dosing based on serum monitoring.

Table 3: Therapeutic Drug Monitoring Insights

Serum Concentration (ng/mL)Antidepressant Response
100 - 400Increased efficacy
> 400Decreased efficacy

Clinical Case Studies

Several case studies have highlighted the clinical implications of ODV. One notable case involved a fatal instance of venlafaxine self-poisoning, where detailed tissue distribution analyses revealed significant levels of both venlafaxine and ODV. This case emphasized the necessity for careful monitoring and understanding the pharmacokinetics involved in overdose scenarios .

Table 4: Case Study Summary

Case DescriptionFindings
Fatal self-poisoningHigh levels of ODV detected; overdose management issues

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying (-)-O-Desmethylvenlafaxine (ODV) in biological matrices?

  • High-performance liquid chromatography (HPLC) with spectrofluorimetric detection and LC-MS/MS are widely validated. Calibration curves for ODV in plasma show linearity (10–1000 ng/mL, rÂČ â‰„ 0.9996), with extraction recoveries >80% and intraday/interday precision <10% RSD . Method validation must include specificity, sensitivity (LOQ = 10 ng/mL), and stability testing under storage conditions (e.g., −20°C for 90 days) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of ODV?

  • Detailed experimental protocols must specify:

  • Chromatographic conditions : Column type (e.g., C18), mobile phase composition (e.g., acetonitrile-phosphate buffer), and flow rate .
  • Internal standards : Use of mexiletine or deuterated analogs to correct for matrix effects .
  • Sample preparation : Protein precipitation or solid-phase extraction to minimize interference .
    • Cross-validate methods against established assays (e.g., capillary electrophoresis with charged cyclodextrins) to confirm accuracy .

Q. What are the key pharmacological properties of ODV relevant to preclinical studies?

  • ODV is a dual serotonin-norepinephrine reuptake inhibitor (SNRI) with IC₅₀ values of 47.3 nM (hSERT) and 531.3 nM (hNET). It exhibits weak dopamine transporter binding, negligible MAOI activity, and blood-brain barrier penetration . Pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) should be determined using species-specific models (e.g., rabbits) .

Advanced Research Questions

Q. How can enantiomeric separation of ODV be optimized for stereoselective pharmacokinetic analysis?

  • Use chiral columns (e.g., vancomycin-based) or cyclodextrin-modified capillary electrophoresis. Key parameters:

  • pH : Adjust buffer pH (e.g., 3.0–5.0) to optimize resolution of (-)- and (+)-enantiomers .
  • Temperature : Control column temperature (±1°C) to enhance reproducibility .
  • Validation : Confirm enantiomer stability under storage and assay conditions (RSD < 5%) .

Q. What strategies resolve analytical challenges in distinguishing ODV from structurally similar compounds (e.g., tramadol)?

  • Trapped Ion Mobility Spectrometry (TIMS) : Differentiate isomers via collision cross-section (CCS) values. For ODV, CCS deviations <0.2% from reference values enable unambiguous identification .
  • Multi-dimensional LC-MS/MS : Combine retention time, isotopic pattern, and MS/MS fragmentation (e.g., m/z 264 → 107 for ODV) to improve specificity .

Q. How should researchers address variability in ODV pharmacokinetic data across studies?

  • Meta-analysis : Pool data from multiple preclinical models (e.g., rodents, rabbits) to assess interspecies differences in metabolism .
  • Contradiction resolution : Compare extraction methods (e.g., protein precipitation vs. SPE) and validate against certified reference materials (e.g., O-Desmethylvenlafaxine Succinate Monohydrate, CAS 386750-22-7) .

Q. What novel formulations improve ODV bioavailability for neuropharmacological research?

  • Phenolic ester prodrugs : Synthesize ODV esters (e.g., lipophilic derivatives) to enhance brain uptake. Validate using in vitro BBB models (e.g., PAMPA) and in vivo imaging .
  • Nanocarriers : Encapsulate ODV in lipid nanoparticles to prolong half-life. Characterize release kinetics via dialysis membranes and HPLC quantification .

Q. Methodological Considerations

Q. How to design experiments for ODV stability and degradation studies?

  • Forced degradation : Expose ODV to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acid/alkaline). Monitor degradation products via UPLC-QTOF and assign structures using MSⁿ .
  • Storage stability : Test ODV in plasma at −80°C, −20°C, and 4°C over 6–12 months. Report % recovery and RSD for each condition .

Q. What statistical approaches are recommended for analyzing ODV dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post hoc tests : Compare treatment groups in behavioral assays (e.g., forced swim test) while controlling for batch effects .

Q. Tables for Key Data

Table 1. Analytical Validation Parameters for ODV in Plasma

ParameterValue (ODV)Acceptance CriteriaReference
Linearity (rÂČ)≄0.9996rÂČ â‰„ 0.995
LOQ (ng/mL)10S/N ≄ 10
Intraday Precision<10% RSD<15% RSD
Extraction Recovery>80%>70%

Table 2. Pharmacokinetic Parameters of ODV in Rabbits

ParameterMean ± SDMethodReference
t₁/₂ (h)4.2 ± 0.8LC-MS/MS
Cₘₐₓ (ng/mL)284 ± 45MRM LC-MS/MS
AUC₀–24 (h·ng/mL)1980 ± 320Non-compartmental

Vergleich Mit Àhnlichen Verbindungen

Comparison with Venlafaxine

Pharmacokinetic and Pharmacodynamic Differences

Parameter Venlafaxine (-)-O-Desmethylvenlafaxine
Half-life (t₁/₂) 3–4 hours 10 hours
Metabolic Pathway CYP2D6-mediated O-demethylation CYP3A4-mediated N-demethylation
Oral Clearance 0.98–2.63 L/hr/kg 0.21–0.66 L/hr/kg
logP ~2.8 (estimated) 2.3
pKa (Basic) ~9.1 (estimated) 8.9

Venlafaxine is a prodrug requiring CYP2D6 metabolism to form ODV, which accounts for ~90% of its activity . At steady state, ODV plasma concentrations are 2–3 times higher than venlafaxine, with dose-proportional pharmacokinetics up to 150 mg when combined as an "active moiety" . CYP2D6 polymorphisms significantly influence ODV levels: poor metabolizers (PMs) exhibit 50% lower ODV exposure compared to normal metabolizers (NMs) .

Environmental Impact

Both compounds accumulate in aquatic organisms, with bioaccumulation factors (BAFs) amplified >10× in loach tissues when microplastics are present. R-enantiomers of ODV and venlafaxine are preferentially degraded in environmental matrices .

Comparison with O-Desmethyltramadol

O-Desmethyltramadol (ODT), the active metabolite of tramadol, shares structural isomerism with ODV (C₁₆H₂₅NO₂) and identical precursor mass (m/z 264). Both produce the same product ion (m/z 58) in mass spectrometry, leading to analytical interference. Chromatographic separation requires extended gradients, though ODT is pharmacologically distinct as a ÎŒ-opioid receptor agonist .

Parameter This compound O-Desmethyltramadol
logP 2.3 ~1.3 (estimated)
Primary Activity SNRI Opioid agonist
Metabolic Enzyme CYP3A4 CYP2D6

Analytical Challenges and Methods

ODV and venlafaxine require enantioselective separation due to differential activity of R- and S-enantiomers. HPLC and UPLC methods with fluorescence detection achieve baseline resolution, critical for therapeutic drug monitoring . ODV’s structural similarity to ODT complicates forensic and clinical assays, necessitating method-specific adjustments .

Vorbereitungsmethoden

Cyanohydrin-Based Synthesis Route

Intermediate I: [2-Amino-1-(4-Hydroxyphenyl)Ethyl]Cyclohexanol Hydrochloride

The synthesis begins with p-hydroxyphenyl acetonitrile, which undergoes cyclohexanone condensation in the presence of sodium methoxide to form the cyanohydrin intermediate. Hydrogenation using 10% palladium-carbon under 2.0 MPa H₂ achieves 98.32% purity and 94.20% yield . Critical parameters include:

  • Temperature : 25–30°C to prevent epimerization.

  • Solvent : Isopropanol-water (3:1) mixture reduces byproduct formation.

  • Catalyst loading : 15 wt% Pd/C maximizes hydrogen uptake efficiency .

Post-hydrogenation, the crude product is purified via recrystallization in ethanol, removing residual cyclohexanone (<50 ppm) and ensuring compliance with International Council for Harmonisation (ICH) impurity guidelines .

Dimethylation to ODV Free Base

Intermediate I undergoes N-methylation using 37% formaldehyde and 85% formic acid in isopropanol. The reaction proceeds via Eschweiler-Clarke mechanism, with optimal conditions yielding 84.77% ODV free base :

Table 1 : Dimethylation Optimization

ParameterRange TestedOptimal ValuePurity (%)Yield (%)
Formaldehyde Equiv.1.5–3.02.599.2084.77
Reaction Time (h)8–241698.8582.41
SolventMeOH, EtOH, IPAIPA99.2084.77

Isopropanol (IPA) outperforms methanol and ethanol due to its protic nature, enhancing nucleophilic attack on the imine intermediate .

Spiro-Intermediate Strategy for Scalable Production

Spiro-Venlafaxine Hydrochloride Synthesis

An alternative route (Patent US8754261B2) utilizes 1-[cyano-1-(4-methoxyphenyl)methyl]cyclohexanol as the starting material. Hydrogenation at 50–60°C with Pd/C in glacial acetic acid produces spiro-venlafaxine, which is methylated using methyl iodide to form spiro-venlafaxine hydrochloride . Key advantages include:

  • Reaction Safety : Avoids LiAlH₄, reducing explosion risks.

  • Yield : 89% spiro-venlafaxine hydrochloride after recrystallization in IPA .

Table 2 : Spiro-Venlafaxine Hydrochloride Crystallization

Solvent Ratio (IPA:H₂O)Temperature (°C)Purity (%)Yield (%)
4:10–599.585
3:110–1598.789
2:120–2597.278

Demethylation and Ring-Opening

Spiro-venlafaxine hydrochloride undergoes O-demethylation using octanethiolate and polyethylene glycol (PEG-4000) at 145–150°C, followed by ring-opening with paraformaldehyde and formic acid. This one-pot process achieves 76% yield of ODV free base with 99.1% HPLC purity .

Salt Formation and Crystallization

ODV Succinate Monohydrate

ODV free base reacts with succinic acid in acetone-water (3:1) at 60°C. Gradual cooling to 0–4°C induces crystallization, yielding 90.27% ODV succinate monohydrate. X-ray diffraction (XRD) confirms crystalline Form I with characteristic peaks at 5°, 10°, 21°, and 26° (2ξ) .

Table 3 : Crystallization Conditions for ODV Succinate

Solvent Ratio (Acetone:H₂O)Cooling Rate (°C/h)Purity (%)Yield (%)
4:11099.7259.47
3:1599.9090.27
2:1299.8582.13

ODV Oxalate

Mixing ODV free base with oxalic acid in acetone-ethanol (4:1) at 50–55°C produces oxalate salt. Recrystallization at −20°C yields 73% pure product with a melting point of 192–194°C .

Comparative Analysis of Synthetic Routes

Table 4 : Route Comparison

ParameterCyanohydrin RouteSpiro-Intermediate Route
Total Yield71.09%68%
Purity (HPLC)99.92%99.9%
Genotoxic Impurities<0.08%<0.1%
Solvent Consumption (L/kg)12095
Reaction Steps57

The cyanohydrin route offers higher yield and fewer steps, while the spiro-intermediate method reduces hazardous waste generation .

Eigenschaften

IUPAC Name

4-[(1R)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H](C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162168
Record name O-Desmethylvenlafaxine, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142761-11-3
Record name O-Desmethylvenlafaxine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethylvenlafaxine, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYLVENLAFAXINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5T9WKI4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

It is reported that venlafaxine of formula (II), 1-[2-dimethylamino-1-(4-methoxylphenyl)ethyl]cyclohexanol, is a reuptake inhibitor of 5-hydroxytryptamine (5-HT) and norepinephrine (NA), and is widely used for inhibiting reuptake of 5-hydroxytryptamine (5-HT) and norepinephrine (NA) and treating or adjuvantly treating central nervous system diseases such as depression. Venlafaxine is metabolized in liver to form a strongly active metabolite of formula (III), 1-[2-dimethylamino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, a weakly active metabolite of formula (IV), 1-[2-dimethylamino-1-(4-methoxyphenyl)ethyl]cyclohexanol, and a metabolite of formula (V), 1-[2-methylamino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, in which the metabolite (III) and venlafaxine have the same therapeutic effects (see U.S. Pat. No. 4,535,186A, US20040176468A1, US20040147601A1, US20030191347A1). Moreover, the direct uptake of the metabolite (III) for treating central nervous system diseases, especially, depression, has the advantages of using a single active compound, facilitates the adjustment of dosage and therapeutic effects, alleviates side-effects, and reduces the risk of interaction with other drugs (see U.S. Pat. No. 6,673,838B2). However, because of the presence of more hydroxyl groups, the metabolite (III) has increased hydrophilicity, thus decreasing absorption rate via oral or transdermal routes of administration and possibly increasing pre-system side effects of unabsorbed drugs. In order to overcome the above defects of the metabolite (III), a series of derivatives represented by formula (VI) were synthesized. These compounds of formula (VI), which are prodrugs of the metabolite (III), were shown to have metabolized in vivo to produce the metabolite (III), thereby exhibiting therapeutic effects (see Chinese Patent No. CN1955159A, CN1706813A). Chinese Patent No. CN1955159A discloses a compound of formula (I), 4-[2-dimethylamino-1-(1-hydroxycyclohexyl)ethyl]phenyl 4-methylbenzoate hydrochloride, and a method for preparing the same. The compound of formula (I), as described in CN1955159A, is a white crystalline solid with a melting point of 203.2° C.-206.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Dodecanethiol (122 g), venlafaxine (111 g), and a methanolic solution of sodium methanolate (30%, 90 g) and PEG 400 are heated to 190° C. The methanol is distilled off and the solution is stirred for 2 hours at 190° C. Then the temperature is lowered, 2-propanol (450 g) is added and the pH is adjusted to 9.5 with aqueous HCl. The precipitate is collected by suction filtration, and the cake is washed with 2-propanol, toluene, 2-propanol and water. The wet O-desmethylvenlafaxine is dried in vacuo.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
90 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Dodecanethiol (69 g), venlafaxine (55 g), and an ethanolic solution of sodium ethanolate (21%, 82 g) are charged to a pressure vessel. The temperature is raised to 150° C. and the reaction mixture is stirred for 2 days. Then the temperature is lowered and the solution is filtered. The pH of the filtrate is adjusted to 9.5 with aqueous hydrogen chloride. The crystals are collected by suction filtration. The cake is washed with ethanol and dried in vacuo.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Venlafaxine (5.6 g) and benzenethiol sodium salt (6.9 g) are charged to PEG 400 (25 g). The reaction mixture is heated to 160° C. for 5 hours. Then the temperature is lowered and water is added (60 g). The pH is adjusted to 3.5 with H3PO4. The organic by-products are removed by extraction with heptanes (25 g). The pH of the aqueous layer is then adjusted to 9.5 with aqueous ammonia. The precipitate is collected by suction filtration, re-slurried in water (100 g), isolated by suction filtration and dried in vacuo.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
[Compound]
Name
PEG 400
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 1.90 g of anhydrous sodium sulfide, 2.0 g of selenium and 6 mL of 1-methylpyrrolidone was heated to 145° C. under nitrogen, and then 3.5 g of venlafaxine dissolved in 10 mL of 1-methylpyrrolidone was added. The mixture was stirred and heated at 145° C. under nitrogen. Reaction mixture was heated at 145° C. for 16 hours, then it was cooled and mixed with 70 mL of ethylacetate and 50 mL of water. The mixture was placed into a refrigerator and crystals were filtered. After being recrystallized from 45 mL of ethanol, 2.0 g of desvenlafaxine was obtained with the yield 60%.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(-)-O-Desmethylvenlafaxine
(-)-O-Desmethylvenlafaxine
(-)-O-Desmethylvenlafaxine
(-)-O-Desmethylvenlafaxine
(-)-O-Desmethylvenlafaxine
(-)-O-Desmethylvenlafaxine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.